叔丁基4-溴-2-硝基苯甲酸酯

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite, which acts as a nitrosation reagent and an oxidant in a Pd(II)-catalyzed decarboxylative acylation . Another synthesis method includes the lithiation of bromobenzene derivatives followed by reaction with nitrosopropane and oxidation . These methods could potentially be adapted for the synthesis of tert-Butyl 4-bromo-2-nitrobenzoate by substituting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tert-butyl substituted compounds can be complex, with significant dihedral angles and distances between substituents affecting the overall conformation of the molecule . The presence of tert-butyl groups can influence the steric and electronic properties of the molecule, which in turn can affect its reactivity and physical properties.

Chemical Reactions Analysis

Chemical reactions involving tert-butyl substituted aromatic compounds can include radical cyclization with alkynes followed by tandem carboxylation , as well as the formation of indazole derivatives through heating in dimethylformamide . These reactions demonstrate the potential reactivity of tert-butyl substituted compounds under various conditions, which could be relevant for tert-Butyl 4-bromo-2-nitrobenzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are influenced by the presence of bulky tert-butyl groups and other functional groups. For instance, the photolysis of o-nitro-tert-butylbenzenes can lead to the formation of indolones, indicating the photochemical reactivity of these compounds . The metal complexes of tert-butylbenzohydrazone show specific ligand to metal stoichiometries and coordination through ONO donor atoms, which could be indicative of the coordination chemistry of tert-butyl substituted benzoates .

科学研究应用

光敏保护基

光敏保护基在合成化学中起着至关重要的作用,提供了一种保护反应位点的手段,使其在合成过程中得以保护,并且可以在温和条件下选择性去保护。叔丁基4-溴-2-硝基苯甲酸酯由于其结构特征,可用于开发新型光敏保护基,可能具有独特的光响应行为。阿米特、泽哈维和帕切尔尼克的综述强调了这些基团在合成应用中的潜力,突显了它们在促进复杂合成途径中的潜力 (Amit, Zehavi, & Patchornik, 1974)。

环境研究和降解途径

了解类似叔丁基4-溴-2-硝基苯甲酸酯等化学物质的环境命运和降解途径对于评估它们的环境影响以及制定修复策略至关重要。对硝基咪唑和对羟基苯甲酸酯等类似化合物的研究提供了关于叔丁基4-溴-2-硝基苯甲酸酯的降解行为、潜在的环境持久性和转化产物的见解。巴尔哈恩斯卡等人对尼蒂西农的稳定性和降解的研究,这是一种具有结构相似性的化合物,揭示了叔丁基4-溴-2-硝基苯甲酸酯的潜在环境行为,强调了了解其稳定性和降解产物的重要性 (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019)。

发光材料和传感应用

发展用于传感应用的发光材料是一个备受关注的领域,叔丁基4-溴-2-硝基苯甲酸酯由于其潜在用于纳米结构发光材料的特性,可能会在其中找到应用。Paria、Maity、Siddiqui、Patra、Maity和Jana关于纳米结构发光胶束作为爆炸物传感器的综述展示了将功能基团纳入以开发敏感和选择性化学传感器的潜力。这种材料可以用于检测危险物质,利用叔丁基4-溴-2-硝基苯甲酸酯的独特性能 (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022)。

安全和危害

作用机制

Target of Action

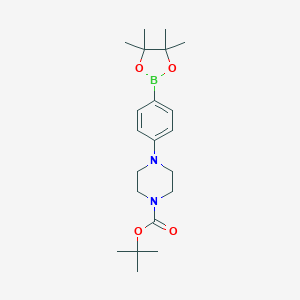

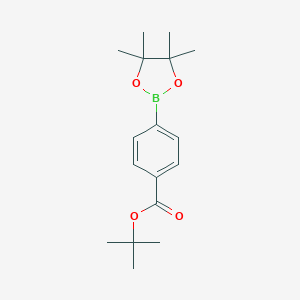

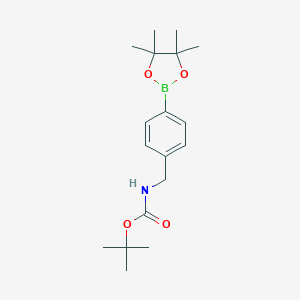

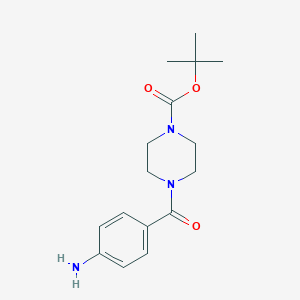

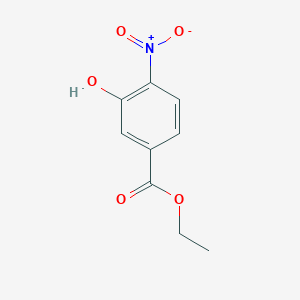

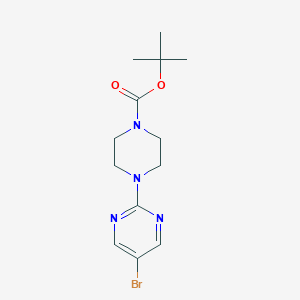

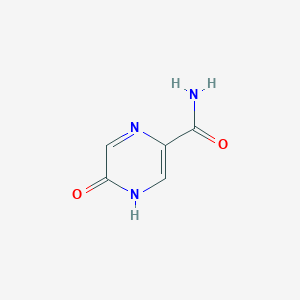

Tert-Butyl 4-bromo-2-nitrobenzoate is a chemical compound with the molecular formula C11H12BrNO4

Mode of Action

It is known that bromo and nitro groups in organic compounds often play crucial roles in electrophilic aromatic substitution reactions .

Biochemical Pathways

It’s worth noting that bromo and nitro groups can significantly influence the reactivity of aromatic compounds, potentially affecting various biochemical pathways .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, storage conditions can affect the stability of tert-Butyl 4-bromo-2-nitrobenzoate. It is recommended to store this compound in a dry room at room temperature .

属性

IUPAC Name |

tert-butyl 4-bromo-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQHGCOHRFRRHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649985 | |

| Record name | tert-Butyl 4-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-bromo-2-nitrobenzoate | |

CAS RN |

890315-72-7 | |

| Record name | tert-Butyl 4-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)